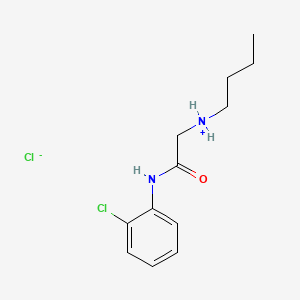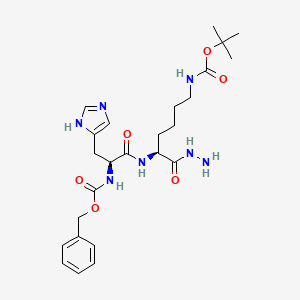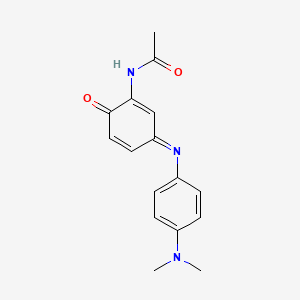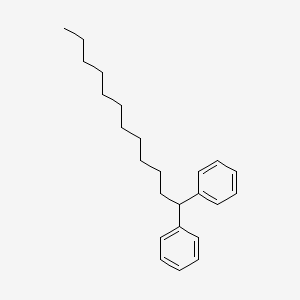
1,1-Diphenyldodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenyldodecane: is an organic compound with the molecular formula C₂₄H₃₄ . It consists of a dodecane backbone with two phenyl groups attached to the first carbon atom. This compound is part of the larger class of aromatic hydrocarbons and is known for its stability and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Diphenyldodecane can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of dodecane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process involves continuous flow reactors and advanced purification techniques such as distillation and recrystallization to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Diphenyldodecane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the phenyl groups to cyclohexyl groups.
Substitution: Electrophilic substitution reactions are common, where the phenyl groups can be substituted with various functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), typically under acidic conditions.
Major Products Formed:
Oxidation: Formation of dodecanoic acid and benzoic acid.
Reduction: Formation of 1,1-dicyclohexyldodecane.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
1,1-Diphenyldodecane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reaction mechanisms.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Mecanismo De Acción
The mechanism of action of 1,1-Diphenyldodecane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers due to its hydrophobic nature, potentially affecting membrane fluidity and protein function. In chemical reactions, its aromatic rings can participate in π-π interactions, influencing the reactivity and stability of the compound .
Comparación Con Compuestos Similares
1,1-Diphenylethane: Similar structure but with an ethane backbone instead of dodecane.
1,1-Diphenylmethane: Contains a methane backbone, making it less complex than 1,1-Diphenyldodecane.
1,1-Diphenylpropane: Features a propane backbone, offering different chemical properties and reactivity.
Uniqueness: this compound is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Its higher molecular weight and increased hydrophobicity make it suitable for specific applications that shorter-chain analogs cannot fulfill .
Propiedades
Número CAS |
68986-77-6 |
|---|---|
Fórmula molecular |
C24H34 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
1-phenyldodecylbenzene |
InChI |
InChI=1S/C24H34/c1-2-3-4-5-6-7-8-9-16-21-24(22-17-12-10-13-18-22)23-19-14-11-15-20-23/h10-15,17-20,24H,2-9,16,21H2,1H3 |
Clave InChI |
MPUACKZXJBPMHK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


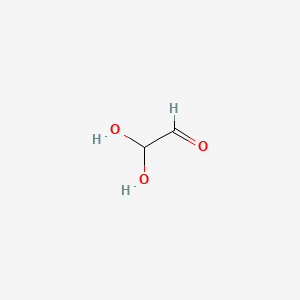
![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)
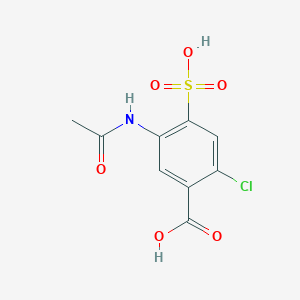
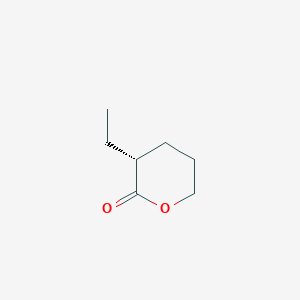
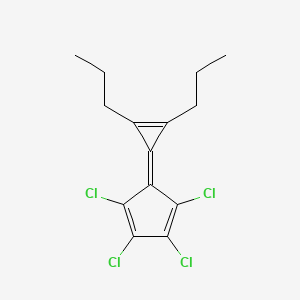
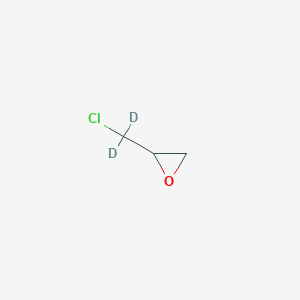
![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)

![4-Methyl-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13794384.png)
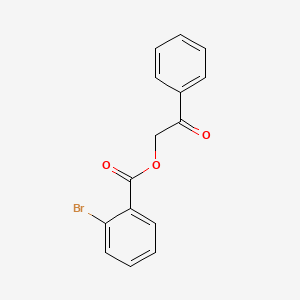
![Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13794403.png)
